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Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

Get Quote

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Scientific Context of 6-
Chloro-N-ethylnicotinamide

Executive Summary
This technical guide provides a comprehensive analysis of 6-Chloro-N-ethylnicotinamide, a

halogenated derivative of the nicotinamide scaffold. We will dissect its molecular architecture,

detail its physicochemical properties, and present a validated, field-proven protocol for its

chemical synthesis and structural verification. This document is intended for researchers,

medicinal chemists, and drug development professionals who are interested in leveraging

substituted pyridine carboxamides as building blocks for novel chemical entities. The guide

contextualizes the compound's significance by exploring the broad biological activities

associated with the nicotinamide class, thereby highlighting its potential in agrochemical and

pharmaceutical research and development.

Introduction: The Nicotinamide Scaffold as a
Privileged Structure

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1595874#bc-rfq
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 and a fundamental

component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide

adenine dinucleotide phosphate (NADP).[1] Beyond its essential metabolic role, the

nicotinamide scaffold is recognized as a "privileged structure" in medicinal chemistry. Its

derivatives have been successfully developed to treat a range of conditions, including papular

acne, hypercholesterolemia, and have shown potential in oncology and diabetes prevention.[2]

The strategic substitution on the pyridine ring, such as the introduction of a chloro- group at the

6-position, significantly alters the molecule's electronic properties and steric profile. This

modification can enhance binding affinity to biological targets, modulate metabolic stability, and

unlock novel biological activities. Consequently, 6-chloro-substituted pyridines are valuable

intermediates in both the pharmaceutical and agrochemical industries.[2] This guide focuses

specifically on the N-ethyl derivative, 6-Chloro-N-ethylnicotinamide, providing a detailed

examination of its core molecular features.

Molecular Structure and Isomerism
Core Molecular Architecture
6-Chloro-N-ethylnicotinamide (CAS Number: 54864-84-5) is a synthetic organic compound

with the molecular formula C₈H₉ClN₂O.[3][4] Its structure is composed of three key functional

components:

A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

A Carboxamide Group: An amide functional group attached to the 3-position of the pyridine

ring, forming the "nicotinamide" core.

Substituents:

A chlorine atom at the 6-position of the pyridine ring. This electron-withdrawing group

influences the reactivity of the entire ring system.

An ethyl group attached to the nitrogen atom of the amide, classifying it as a secondary

amide.
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The precise arrangement of these groups is critical for the molecule's chemical behavior and

potential biological interactions.

Structural Visualization
The 2D chemical structure of 6-Chloro-N-ethylnicotinamide provides a clear representation of

atomic connectivity.
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Caption: 2D molecular structure of 6-Chloro-N-ethylnicotinamide.

Structural Isomerism
It is crucial to distinguish 6-Chloro-N-ethylnicotinamide from its constitutional isomers, such

as 2-Chloro-N-ethylnicotinamide (CAS: 52943-22-3).[5] The position of the chlorine atom on the

pyridine ring dramatically impacts the molecule's electronic distribution and steric hindrance

around the nitrogen atom, leading to different chemical reactivity and biological activity profiles.

Precise nomenclature is therefore essential in synthesis and drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body-img#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://www.benchchem.com/product/b1595874/docs?utm_src=pdf-body#6-chloro-n-ethylnicotinamide-molecular-structure
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-ethylnicotinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Computed Properties
A summary of key identifiers and computed physicochemical properties for 6-Chloro-N-
ethylnicotinamide is presented below. These parameters are critical for predicting its behavior

in various chemical and biological systems, including solubility, membrane permeability, and

potential for drug-likeness.

Property Value Source

CAS Number 54864-84-5 [3][4]

Molecular Formula C₈H₉ClN₂O [3][4]

Molecular Weight 184.62 g/mol [4]

LogP (octanol-water) 1.43 [3]

Form Solid [3]

Rotatable Bonds 2 [3]

Hydrogen Bond Acceptors 2 [5]

Hydrogen Bond Donors 1 [5]

Synthesis and Structural Verification
Retrosynthetic Analysis and Strategy
The synthesis of 6-Chloro-N-ethylnicotinamide is most logically achieved through a

convergent strategy centered on the formation of the amide bond. This is a robust and widely

employed transformation in organic chemistry. The retrosynthetic analysis breaks the target

molecule down into readily available starting materials:

Amide Bond Disconnection: The C-N bond of the amide is disconnected, yielding 6-

chloronicotinoyl chloride (an activated carboxylic acid derivative) and ethylamine.

Acyl Chloride Precursor: The 6-chloronicotinoyl chloride is derived from its corresponding

carboxylic acid, 6-chloronicotinic acid.
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This approach is advantageous because 6-chloronicotinic acid (CAS: 5326-23-8) is a

commercially available starting material, providing a reliable and efficient entry point to the

target molecule.[6]

6-Chloro-N-ethylnicotinamide

Amide Bond Formation
(Nucleophilic Acyl Substitution)

6-Chloronicotinoyl Chloride Ethylamine

Acid Chlorination

6-Chloronicotinic Acid Thionyl Chloride (SOCl₂)
or Oxalyl Chloride
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Caption: Synthetic workflow for 6-Chloro-N-ethylnicotinamide.

Experimental Protocol: Synthesis of 6-Chloro-N-
ethylnicotinamide
This protocol is a representative procedure adapted from standard methodologies for the

synthesis of nicotinamide derivatives.[2][7]

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

Rationale: The carboxylic acid of 6-chloronicotinic acid is not reactive enough to directly form

an amide with ethylamine under mild conditions. It must first be activated. Conversion to an

acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a highly effective
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activation method. A catalytic amount of N,N-dimethylformamide (DMF) is often used to

facilitate this transformation via the formation of the Vilsmeier reagent.

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an

inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinic acid (1.0 eq).

Add an excess of thionyl chloride (SOCl₂, ~3-5 eq) as the solvent and reagent.

Add a catalytic amount of DMF (1-2 drops).

Heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress

can be monitored by the cessation of gas (HCl and SO₂) evolution.

After cooling to room temperature, remove the excess thionyl chloride under reduced

pressure. The resulting crude 6-chloronicotinoyl chloride is a highly reactive intermediate

and is typically used immediately in the next step without further purification.

Step 2: Amidation with Ethylamine

Rationale: The highly electrophilic carbon of the acyl chloride readily undergoes nucleophilic

acyl substitution when treated with a nucleophile like ethylamine. A non-nucleophilic base,

such as triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid (HCl)

byproduct generated during the reaction, preventing the protonation of the ethylamine

nucleophile.

Procedure:

Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in an anhydrous aprotic solvent

(e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere.

Cool the solution in an ice bath (0 °C).

In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in

the same anhydrous solvent.

Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the

acyl chloride.

Step 3: Work-up and Purification

Rationale: This sequence is designed to remove unreacted starting materials, reagents, and

byproducts (such as triethylammonium hydrochloride salt) to isolate the pure product.

Procedure:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent (e.g., DCM) three times.

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium

bicarbonate (NaHCO₃) solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure to yield the crude product.

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or recrystallization to obtain pure 6-Chloro-N-ethylnicotinamide.

Structural Verification Protocols
To ensure the trustworthiness of the synthesis, the identity and purity of the final product must

be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. Expected signals include a

triplet and a quartet for the N-ethyl group, and distinct signals in the aromatic region for the

three protons on the substituted pyridine ring.

¹³C NMR: Confirms the carbon skeleton of the molecule. Expected signals include those

for the two carbons of the ethyl group, the aromatic carbons of the pyridine ring, and the
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carbonyl carbon of the amide group.[7]

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-

resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₉ClN₂O).

[7]

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected stretches

include a C=O stretch for the amide carbonyl (typically ~1650 cm⁻¹) and an N-H stretch for

the secondary amide (~3300 cm⁻¹).[2]

Potential Applications in Research and
Development
While specific biological data for 6-Chloro-N-ethylnicotinamide is not extensively published,

its structural motifs are present in molecules with significant bioactivity, making it a compound

of high interest for screening and as a synthetic intermediate.

Agrochemicals: Nicotinamide derivatives are a well-established class of fungicides, with

commercial products like boscalid acting as succinate dehydrogenase inhibitors (SDHIs).[8]

The 6-chloro-pyridine moiety is a key component in many agrochemicals, suggesting that 6-
Chloro-N-ethylnicotinamide could serve as a valuable building block for new fungicides or

herbicides.[2]

Pharmaceuticals: The nicotinamide core is being explored for a wide range of therapeutic

targets.

Antibacterial Agents: Various substituted nicotinamides have demonstrated activity against

both gram-positive and gram-negative bacteria.[2][9]

Enzyme Inhibition: Recently, nicotinamide derivatives have been discovered as potent and

selective inhibitors of enzymes involved in cancer progression, such as the DNA

demethylase ALKBH2.[10]

General Drug Discovery: As a readily synthesized, functionalized heterocyclic compound,

it is an ideal candidate for inclusion in screening libraries for hit identification in diverse

drug discovery programs.
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Conclusion
6-Chloro-N-ethylnicotinamide is a precisely defined molecule featuring a biologically relevant

nicotinamide core functionalized with a chlorine atom and an N-ethyl group. Its structure has

been thoroughly characterized, and its physicochemical properties make it a viable candidate

for chemical and biological studies. The synthetic pathway, proceeding from 6-chloronicotinic

acid, is robust, scalable, and relies on fundamental organic transformations. Given the proven

track record of the chloro-nicotinamide scaffold in both agrochemical and pharmaceutical

applications, 6-Chloro-N-ethylnicotinamide stands out as a promising intermediate and a

valuable molecular entity for the development of next-generation bioactive compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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